![molecular formula C18H19NO B1226578 2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)
2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane
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Overview
Description
2-methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane is a member of piperidines.
Scientific Research Applications
Synthesis and Chemistry
- The compound is utilized in the synthesis of azetidines from imines with 2,3-dihydrofuran under high pressure, resulting in compounds like 6,7-diphenyl-2-oxa-7-azabicyclo[3.2.0]heptane (Oishi, Taguchi, Tsuchiya, & Shibuya, 1998).
- It is used in visible-light [2+2] photocycloaddition reactions to synthesize various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts (Jirásek, Straková, Neveselý, Svobodová, Rottnerová, & Cibulka, 2017).
Structural and Molecular Studies
- NMR studies on chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives provided insights into structural dynamics and molecular conformations (Portoghese & Turcotte, 1971).
- Research on the conformation and charge distribution of similar bicyclic β-lactams offers valuable structure-activity relationships (Fernández, Carballiera, & Ríos, 1992).
Advanced Synthesis Techniques
- The compound has been synthesized in various forms, like the synthesis of all four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane, providing insights into their binding affinities and molecular structures (Zhang, Izenwasser, Katz, Terry, & Trudell, 1998).
- It serves as a key intermediate in the synthesis of novel epibatidine analogues, demonstrating its utility in creating complex molecular structures (Malpass & White, 2004).
Application in Drug Synthesis
- The compound's framework has been used in the synthesis of backbone-constrained γ-amino acid analogues, highlighting its potential in drug design (Garsi, Guggari, Deis, Ma, Hocine, & Hanessian, 2022).
- Additionally, it has been used in the microwave-assisted synthesis of various carboxylates, indicating its versatility in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).
properties
Product Name |
2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H19NO/c1-18(15-10-6-3-7-11-15)13-16-12-17(19(18)20-16)14-8-4-2-5-9-14/h2-11,16-17H,12-13H2,1H3 |
InChI Key |
OHDUOGAHBVEMMM-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(N1O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1(CC2CC(N1O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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